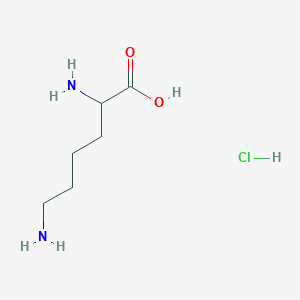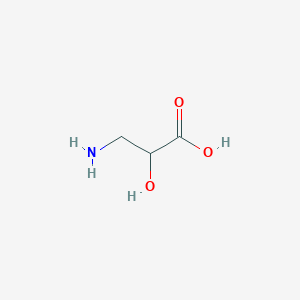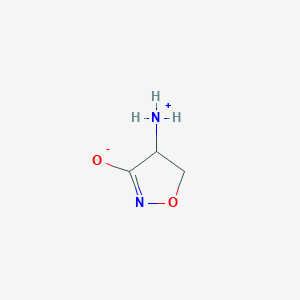
2-Aminoheptanedioic acid
Descripción general
Descripción
2-Aminoheptanedioic acid, also known as alpha-aminopimelic acid, is an alpha-amino acid. It is a component of the cell wall peptidoglycan of bacteria and has a role as a bacterial metabolite . It is a non-proteinogenic alpha-amino acid .
Synthesis Analysis
2-Aminopimelic acid may be used to create peptides that are antibacterial agents that inhibit diaminopimelic acid biosynthesis required for cell wall biosynthesis .Molecular Structure Analysis
The molecular formula of 2-Aminoheptanedioic acid is C7H13NO4 . It is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group . The molecular weight is 175.18 g/mol .Aplicaciones Científicas De Investigación
Biochemistry: Biomarker for Lymphoma
Summary
2-Aminoheptanedioic acid has been identified as a distinctive metabolite in the plasma of lymphoma patients, potentially serving as a biomarker .
Methods
Using gas chromatography-mass spectrometry (GC-MS), researchers compared the metabolic profiles of lymphoma patients with those of healthy controls, focusing on metabolites like 2-Aminoheptanedioic acid .
Results
The presence of 2-Aminoheptanedioic acid, among other metabolites, allowed for the discrimination between pathological and healthy subjects, suggesting its potential as an early biomarker for lymphoma .
Material Science: Antibacterial Peptide Synthesis
Summary
In material science, 2-Aminoheptanedioic acid is utilized to synthesize peptides with antibacterial properties that inhibit cell wall biosynthesis .
Methods
The acid is used in peptide chains that target diaminopimelic acid biosynthesis, crucial for bacterial cell walls .
Results
These peptides serve as effective antibacterial agents, providing a material science approach to combating bacterial infections .
Medical Research: Diabetes Biomarker
Summary
2-Aminoheptanedioic acid has been associated with an increased risk of developing diabetes, marking its significance in medical research .
Methods
Longitudinal studies measured the metabolite levels in individuals and correlated them with the onset of diabetes .
Results
High concentrations of 2-Aminoheptanedioic acid were linked to a fourfold increase in diabetes risk, highlighting its role as a biomarker .
Agriculture: Soil Fertility and Plant Growth
Summary
In agriculture, amino acids like 2-Aminoheptanedioic acid play a role in enhancing soil fertility and promoting plant growth .
Methods
Amino acids are applied to agricultural soils to improve nutrient uptake and support beneficial microbial activity .
Results
The application leads to healthier plants and higher yields, demonstrating the importance of amino acids in agricultural practices .
Environmental Studies: Polystyrene Biodegradation
Summary
Environmental studies have explored the role of 2-Aminoheptanedioic acid in the biodegradation pathways of polystyrene, a common plastic pollutant .
Methods
Research on insect gut microbiota has revealed potential pathways involving 2-Aminoheptanedioic acid in breaking down polystyrene .
Results
The findings suggest new strategies for plastic waste management and environmental protection .
Industrial Applications: Plastic Production
Summary
In industrial applications, 2-Aminoheptanedioic acid is involved in the synthesis of plastics and related materials .
Methods
The acid’s properties are leveraged in chemical processes to produce materials with specific characteristics .
Results
Its use in industrial synthesis contributes to the diversity and functionality of plastic products .
Direcciones Futuras
2-Aminoheptanedioic acid is a natural product found in Indigofera hirsuta, Indigofera schimperi, and other organisms . It could potentially serve as a biomarker for the consumption of these foods . Further studies are warranted to understand whether the peculiar metabolic patterns observed might serve as early biomarkers of lymphoma .
Propiedades
IUPAC Name |
2-aminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978316 | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoheptanedioic acid | |
CAS RN |
627-76-9, 3721-85-5 | |
| Record name | 2-Aminopimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopimelic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Aminopimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminopimelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPIMELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















